molecular formula C9H8Cl2F2O2 B14044947 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene

Cat. No.: B14044947
M. Wt: 257.06 g/mol
InChI Key: OZCMROVBSFSVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene: is an organic compound with the molecular formula C9H8Cl2F2O2 and a molecular weight of 257.06 g/mol . This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, a difluoromethoxy group, and an ethoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene typically involves the following steps:

    Halogenation: Introduction of chlorine atoms to the benzene ring.

    Fluorination: Addition of fluorine atoms to the benzene ring.

    Etherification: Formation of the difluoromethoxy and ethoxy groups.

Industrial Production Methods

Industrial production methods for this compound often involve:

    Catalytic Halogenation: Using catalysts to introduce chlorine and fluorine atoms efficiently.

    Etherification Reactions: Utilizing specific reagents and conditions to form the difluoromethoxy and ethoxy groups.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene undergoes various types of reactions, including:

    Substitution Reactions: Where one or more atoms in the compound are replaced by other atoms or groups.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

Common Reagents and Conditions

    Substitution Reactions: Often involve reagents like sodium hydroxide or potassium hydroxide under specific temperature and pressure conditions.

    Oxidation Reactions: May use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Typically involve reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups on the benzene ring.

Scientific Research Applications

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dichloro-3-difluoromethoxy-5-ethoxybenzene is unique due to its specific arrangement of chlorine, fluorine, difluoromethoxy, and ethoxy groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C9H8Cl2F2O2

Molecular Weight

257.06 g/mol

IUPAC Name

1,2-dichloro-3-(difluoromethoxy)-5-ethoxybenzene

InChI

InChI=1S/C9H8Cl2F2O2/c1-2-14-5-3-6(10)8(11)7(4-5)15-9(12)13/h3-4,9H,2H2,1H3

InChI Key

OZCMROVBSFSVQW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C(=C1)Cl)Cl)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.